2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution . The carbonyl group is protonated in the presence of sulfuric acid, which facilitates the nucleophilic addition of a water molecule .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Crystallography
The study of nicotinonitrile derivatives, including those related to the specified compound, offers insights into their chemical structures and crystallography. Research by Chantrapromma et al. (2009) on similar nicotinonitrile derivatives reveals intricate details about the non-planar nature of these molecules, highlighting their potential for various chemical applications based on their structural properties, such as weak intramolecular C—H⋯N interactions and the formation of a supramolecular three-dimensional network in crystals Chantrapromma et al., 2009.
Synthesis and Chemical Reactions
The synthesis of related nicotinonitrile compounds demonstrates a variety of chemical reactions, such as the multicomponent synthesis method which is efficient and "green", highlighting the potential for synthesizing similar compounds through environmentally friendly processes Krauze et al., 2004. Additionally, the work by Moriarty et al. (1988) on the oxidation of amines to produce nitriles and ketones using iodosobenzene points to methodologies that could be applied to the oxidation of related compounds, offering pathways to nitriles and ketones critical in pharmaceuticals and materials science Moriarty et al., 1988.
Material Science Applications
The research into nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties by Hussein et al. (2019) demonstrates the potential of these compounds in material science, particularly due to their strong blue-green fluorescence emission. This suggests that similar compounds could be utilized in the development of new materials with specific photophysical properties, useful in electronics or as environmental sensors Hussein et al., 2019.
Catalysis and Chemical Transformation
Research by Grasselli et al. (1988) into the ammoxidation of related compounds over V2O5 catalysts highlights the role these materials can play in catalysis, particularly in transforming basic organic compounds into more complex nitriles and aldehydes. This indicates potential applications in industrial chemical synthesis, where efficiency and selectivity are paramount Grasselli et al., 1988.
Wirkmechanismus
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential anti-tubercular agents .
Mode of Action
For instance, as a CHK1 inhibitor, it may prevent the kinase from performing its role in cell cycle regulation .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, as an ACC inhibitor, it could impact fatty acid synthesis . As a CHK1 inhibitor, it could affect cell cycle regulation
Result of Action
Given its potential targets, the compound could have effects such as inhibiting fatty acid synthesis (as an acc inhibitor) or disrupting cell cycle regulation (as a chk1 inhibitor) .
Eigenschaften
IUPAC Name |
2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNZSPTYGFNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.